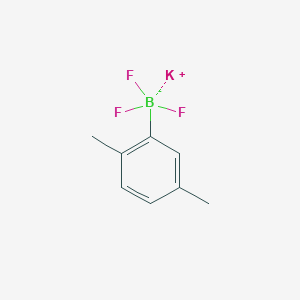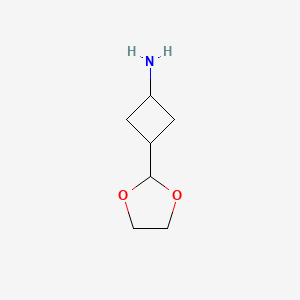
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine is an organic compound featuring a cyclobutane ring substituted with an amine group and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine can be synthesized through the reaction of cyclobutanone with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst to form the 1,3-dioxolane ring . The resulting intermediate can then be subjected to reductive amination with ammonia or an amine source to introduce the amine group .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, RLi, RMgX
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present and the reaction conditions . Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring structure but lacking the cyclobutane and amine groups.
Cyclobutanamine: Contains the cyclobutane ring and amine group but lacks the dioxolane ring.
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
Uniqueness
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine is unique due to the combination of the cyclobutane ring, amine group, and 1,3-dioxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C7H13NO2/c8-6-3-5(4-6)7-9-1-2-10-7/h5-7H,1-4,8H2 |
InChI Key |
VCJSHHQPYYBOLK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


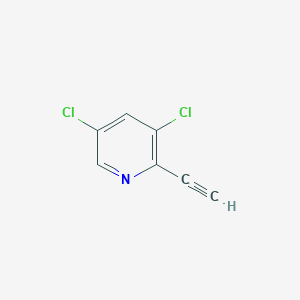
![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13507971.png)
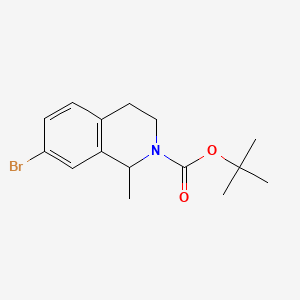
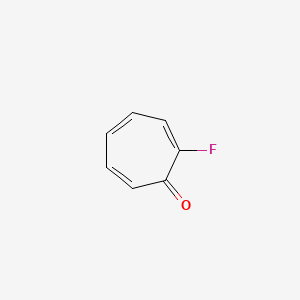
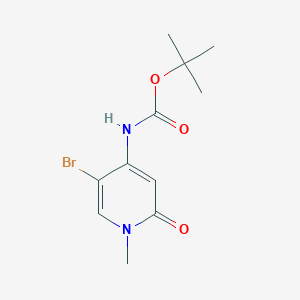
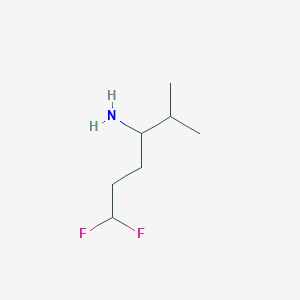


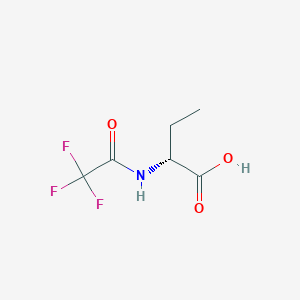
![4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B13508023.png)
![tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate](/img/structure/B13508026.png)
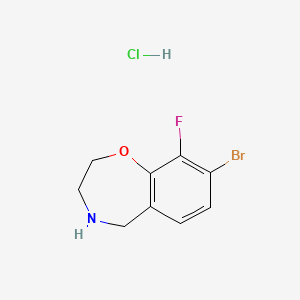
![6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)
